TTA-A2

概要

説明

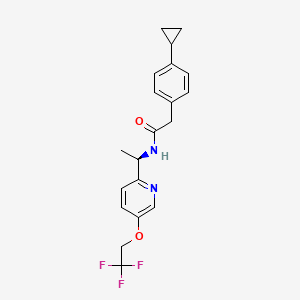

®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a cyclopropylphenyl group, a trifluoroethoxy-substituted pyridine ring, and an acetamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

科学的研究の応用

Chemistry

In chemistry, ®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for studying the effects of trifluoroethoxy and cyclopropyl groups on molecular stability and reactivity.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, ®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide is explored for its potential therapeutic applications. Its ability to modulate specific biological pathways could make it useful in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

In industrial applications, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

作用機序

Target of Action

TTA-A2, also known as ®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide, is a potent, selective, and orally active antagonist of T-type voltage-gated calcium channels . It is equally potent against the Cav3.1 (a1G) and Cav3.2 (a1H) channels . These channels play a crucial role in the regulation of cellular excitability, hormone secretion, and neurotransmitter release .

生化学分析

Biochemical Properties

TTA-A2 blocks T-type channels (Cav3.1, Cav3.2, Cav3.3) voltage dependently and with high potency (IC50 ∼100 nM) . It shows a ∼300-fold selectivity for Cav3 channels over high-voltage activated calcium channels .

Cellular Effects

In vitro characterization of this compound has shown inhibitory effects on native T-type currents in brain slice recordings from the dorsal lateral geniculate nucleus and the subthalamic nucleus . Furthermore, this compound has been observed to suppress active wake and promote slow-wave sleep in wild-type mice .

Molecular Mechanism

This compound preferentially interacts with and stabilizes inactivated channels . It places its cyclopropylphenyl-containing ends in the central cavity to directly obstruct ion flow, meanwhile extending its polar tails into the IV-I fenestration .

Temporal Effects in Laboratory Settings

It has been demonstrated that this compound has a potent effect on T-type channels, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully explored. It has been shown to suppress active wake and promote slow-wave sleep in wild-type mice .

Metabolic Pathways

Given its role as a T-type calcium channel antagonist, it likely interacts with enzymes and cofactors involved in calcium signaling pathways .

Transport and Distribution

Given its role as a T-type calcium channel antagonist, it likely interacts with transporters or binding proteins involved in calcium signaling pathways .

Subcellular Localization

Given its role as a T-type calcium channel antagonist, it is likely localized to regions of the cell where T-type calcium channels are present .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide typically involves multiple steps:

Formation of the Cyclopropylphenyl Intermediate: This step involves the cyclopropanation of a suitable phenyl precursor using reagents like diazomethane or Simmons-Smith reagent.

Synthesis of the Trifluoroethoxy-Pyridine Intermediate:

Coupling of Intermediates: The cyclopropylphenyl and trifluoroethoxy-pyridine intermediates are coupled using a suitable linker, often through amide bond formation facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylphenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The trifluoroethoxy group on the pyridine ring can be substituted through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

Oxidation: Carboxylic acids or ketones depending on the site of oxidation.

Reduction: Primary or secondary amines.

Substitution: Various substituted pyridine derivatives.

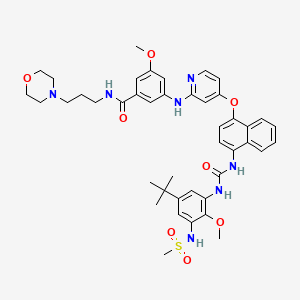

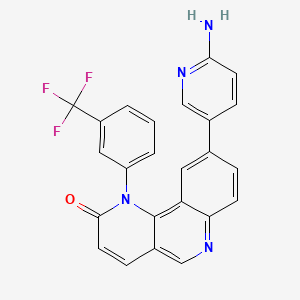

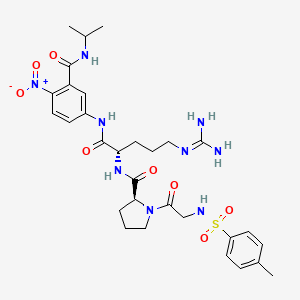

類似化合物との比較

Similar Compounds

®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide: can be compared with other compounds featuring similar functional groups, such as:

Uniqueness

The uniqueness of ®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide lies in its specific combination of functional groups and stereochemistry. The ®-configuration can significantly influence its biological activity and interaction with molecular targets, distinguishing it from its analogs.

特性

IUPAC Name |

2-(4-cyclopropylphenyl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O2/c1-13(18-9-8-17(11-24-18)27-12-20(21,22)23)25-19(26)10-14-2-4-15(5-3-14)16-6-7-16/h2-5,8-9,11,13,16H,6-7,10,12H2,1H3,(H,25,26)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYDMBNDOVPFJL-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)OCC(F)(F)F)NC(=O)CC2=CC=C(C=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=C(C=C1)OCC(F)(F)F)NC(=O)CC2=CC=C(C=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

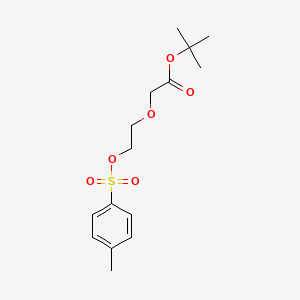

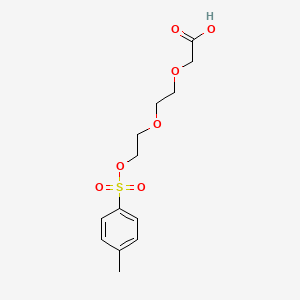

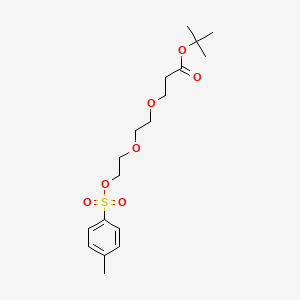

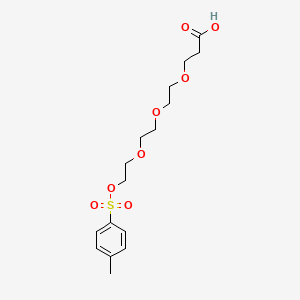

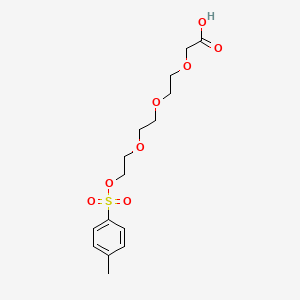

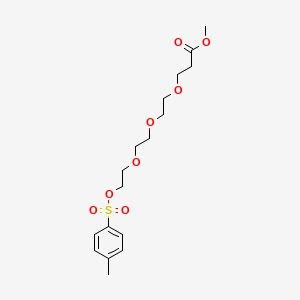

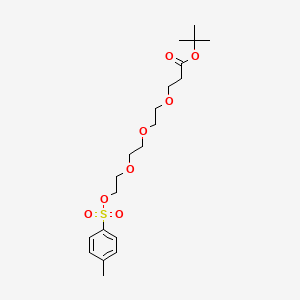

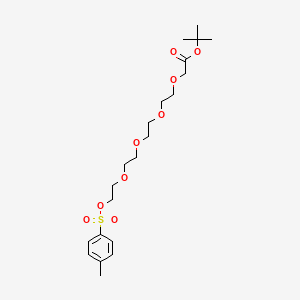

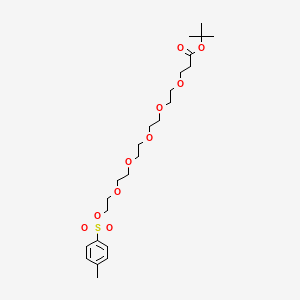

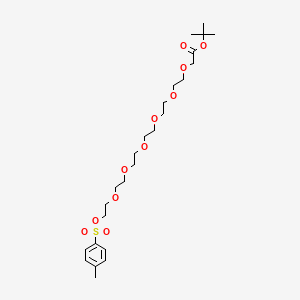

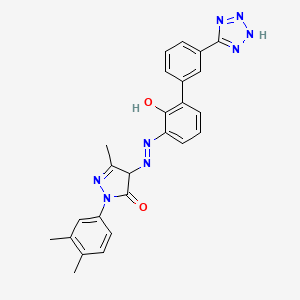

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。